molecular formula C21H28N2OS B2598629 2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide CAS No. 1428362-76-8

2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide

Cat. No. B2598629
CAS RN: 1428362-76-8
M. Wt: 356.53
InChI Key: UNIPNGZVBIQWNR-UHFFFAOYSA-N
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Description

2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceuticals. It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds have garnered attention for their antimicrobial properties. The presence of imidazole rings often correlates with biological activity. In the case of our compound, the 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide, it may exhibit antibacterial, antifungal, or antiviral effects . Further studies are needed to elucidate its specific mechanisms of action against microbial pathogens.

Antioxidant Potential

Imidazole derivatives have been explored for their antioxidant properties. Our compound could potentially scavenge free radicals and protect cells from oxidative damage. Researchers have evaluated similar structures for their antioxidant potential, and our compound may follow suit .

Anti-Fibrotic Activity

Considering the presence of the piperidine ring, our compound might have anti-fibrotic effects. It could inhibit fibrosis-related processes, making it relevant for conditions like liver fibrosis or pulmonary fibrosis. Comparative studies against known anti-fibrotic agents would provide valuable insights .

Ligand Synthesis

The compound’s structure suggests it could serve as a ligand. Schiff bases, which contain imine functional groups, often act as ligands in coordination chemistry. Investigating its complexation behavior with metal ions could reveal its potential applications in catalysis or material science .

Therapeutic Applications

Thiophene derivatives, such as our compound, have therapeutic significance. For instance:

Mechanism of Action

properties

IUPAC Name

2-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-2-19(17-7-4-3-5-8-17)21(24)22-12-15-23-13-10-18(11-14-23)20-9-6-16-25-20/h3-9,16,18-19H,2,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIPNGZVBIQWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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